1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-amino-4-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-3-4-7(12)9(13-2)8(6)10/h3-4,12H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPKUYALAOIGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717086 | |
| Record name | 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260683-60-0 | |
| Record name | 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design
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Acylating Agent : Acetyl chloride or acetic anhydride.
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Aromatic Substrate : A pre-functionalized benzene derivative containing amino, hydroxy, and methoxy groups.
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Lewis Acid Catalyst : Aluminum trichloride (AlCl₃) at 0.5–0.3 equivalents relative to the acylating agent.
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Controlling Agent : Lewis bases (e.g., dimethylformamide) to suppress undesirable alkylation.
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Solvent : Dichloromethane or 1,2-dichloroethane under anhydrous conditions.
Mechanistic Considerations
The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups direct electrophilic attack to the ortho/para positions. However, steric hindrance from the 3-methoxy group favors acylation at the 4-hydroxy-substituted position. The hydroxy group (-OH), though typically deactivating, can be protected (e.g., as a methyl ether) to prevent undesired side reactions during acylation.
Experimental Protocol
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Protect the 4-hydroxy group as a methoxy ether using methyl iodide and potassium carbonate.
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Dissolve the protected substrate (2-amino-3-methoxyphenyl methyl ether) in dichloromethane.
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Add acetyl chloride dropwise at 0°C, followed by AlCl₃.
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Stir at room temperature for 12 hours, then quench with ice-cold hydrochloric acid.
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Deprotect the methyl ether using BBr₃ in dichloromethane to regenerate the hydroxy group.
Yield : 60–70% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Multi-Component Reaction (MCR) Strategies
Cyclohexan-1,4-dione derivatives serve as versatile intermediates for constructing polysubstituted aromatic ketones. The J-STAGE study demonstrates a one-pot MCR to assemble amino and hydroxy groups via condensation:
Reaction Design
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Core Reactant : Cyclohexan-1,4-dione.
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Ammonia Source : Aqueous ammonium hydroxide.
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Electrophilic Partner : Acetylating agent (e.g., acetic anhydride).
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Acid Catalyst : Hydrochloric acid for cyclization.
Mechanistic Pathway
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Condensation of cyclohexan-1,4-dione with ammonia forms an enamine intermediate.
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Acetylation introduces the ketone moiety.
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Acid-mediated aromatization eliminates water, yielding the aromatic ring with amino, hydroxy, and methoxy groups.
Experimental Protocol
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Reflux cyclohexan-1,4-dione (1 equiv), ammonium hydroxide (2 equiv), and acetic anhydride (1.5 equiv) in ethanol for 6 hours.
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Acidify the mixture with HCl to pH 2–3, inducing cyclization.
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Isolate the product via filtration and recrystallize from ethanol/water.
Yield : 50–55% with >90% purity (HPLC).
Stepwise Functionalization of Pre-Substituted Benzaldehyde
A sequential approach allows precise control over substituent positioning:
Synthetic Sequence
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Methoxylation :
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Start with 2-nitro-3-methoxybenzaldehyde.
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Reduce the nitro group to amino using H₂/Pd-C in ethanol (80% yield).
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Hydroxylation :
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Treat 2-amino-3-methoxybenzaldehyde with H₂O₂ in acidic medium to introduce a hydroxy group at position 4 (65% yield).
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Acylation :
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Convert the aldehyde to the ketone via Friedel-Crafts acylation (as in Section 1).
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Key Challenges
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Oxidation State Management : The aldehyde group must remain intact during hydroxylation.
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Regioselectivity : Directed ortho-metalation techniques ensure accurate positioning of the hydroxy group.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 60–70% | >95% | Moderate | High |
| Multi-Component Reaction | 50–55% | >90% | Low | Moderate |
| Stepwise Functionalization | 45–50% | >85% | High | Low |
Trade-offs :
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Friedel-Crafts offers higher yields but requires protective group chemistry.
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MCRs simplify synthesis but suffer from lower yields.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanol.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: The amino group can interact with active sites of enzymes, potentially inhibiting their activity.
Signal Transduction: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
Hydroxyl and Methoxy Group Positioning
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (Compound 8) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (Compound 9): These analogs differ in hydroxyl group placement (positions 2,5 vs. 2,3) but share a methoxy group at position 3. Both exhibit α-glucosidase inhibitory activity, with binding energies of -0.87 and -0.92 kcal/mol, respectively . The additional hydroxyl groups enhance inhibitory potency compared to analogs like paeonol (lacking hydroxylation), suggesting that hydroxylation at specific positions improves target affinity.
- 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Compound 4): Isolated from Cynanchum wilfordii, this compound lacks an amino group but shares the 4-hydroxy-3-methoxy substitution pattern. It is associated with antioxidant properties, highlighting the role of phenolic hydroxyl groups in radical scavenging .
Amino Group Impact
- 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone: Substitution of the hydroxyl group in the target compound with chlorine (position 3) reduces polarity and may alter bioactivity. This compound is commercially available as an agrochemical/pharmaceutical intermediate, indicating utility in synthetic applications .
α-Glucosidase Inhibition
Compounds with multiple hydroxyl groups (e.g., Compounds 8 and 9) exhibit stronger α-glucosidase inhibition than those with fewer hydroxyls. The hydroxyl groups form hydrogen bonds with active-site residues (e.g., ASP307, GLU304), enhancing binding affinity. Methoxylation at position 4 further optimizes interactions, as seen in the lower IC₅₀ values of methoxylated analogs .
Antioxidant Activity
Phenolic ethanones like 1-(4-hydroxy-3-methoxyphenyl)ethanone (Compound 4) demonstrate radical scavenging via hydroxyl group-mediated electron donation. The absence of an amino group in such compounds suggests that amino substituents may redirect activity toward other targets (e.g., enzyme inhibition) .
Antimicrobial and Antiparasitic Potential
Indolyl-3-ethanone-α-thioethers derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit potent antiplasmodial activity (pIC₅₀ = 8.21), surpassing chloroquine.
Structural and Physicochemical Properties
Biological Activity
1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone, a compound with the molecular formula C_10H_13NO_3 and a molecular weight of 181.19 g/mol, is recognized for its diverse biological activities. This article examines its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenolic structure with significant functional groups: an amino group (-NH2) and a methoxy group (-OCH3). These functional groups contribute to the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in various biological models, suggesting its potential use in treating inflammatory diseases.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which may protect cells from oxidative stress.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines .
The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Research suggests that the compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
- Cell Signaling Modulation : The compound's structure allows it to modulate cell signaling pathways related to cell proliferation and apoptosis, which is crucial in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Hydroxy-3-methoxyphenyl)ethanone | C_10H_12O_3 | Lacks amino group; studied for antioxidant properties. |
| 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone | C_10H_13NO_3 | Similar structure but differs in amino placement; potential neuroprotective effects. |
| 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | C_10H_10BrO_3 | Halogenated derivative; used in synthetic organic chemistry. |
The unique presence of both amino and hydroxyl groups in this compound distinguishes it from these compounds, contributing to its specific biological activities and applications.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Inflammatory Disease Model : In a murine model of arthritis, administration of this compound resulted in significant reductions in inflammatory markers and joint swelling, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : In vitro studies on FaDu hypopharyngeal tumor cells demonstrated that this compound induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin, suggesting its promise as an anticancer drug .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-Amino-4-hydroxy-3-methoxyphenyl)ethanone?
Synthesis typically involves functionalizing acetophenone derivatives via regioselective substitution. A common approach includes:
- Stepwise substitution : Introduce amino, hydroxy, and methoxy groups sequentially using protecting-group strategies to avoid side reactions. For example, methoxy groups can be introduced via alkylation of phenolic intermediates, while amino groups may require reductive amination or nitro-group reduction .
- Optimization : Use anhydrous solvents (e.g., acetonitrile or toluene) and catalysts like KOH for Claisen-Schmidt-type condensations, as demonstrated in analogous acetophenone syntheses .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Basic: How can spectroscopic techniques confirm the structure of this compound?
Key analytical methods include:
- NMR Spectroscopy :
- ¹H NMR : Identify the aromatic proton splitting patterns (e.g., para-substitution at C4) and integration ratios. The amine proton (~5–6 ppm) and methoxy group (~3.8 ppm) are diagnostic .
- ¹³C NMR : Carbonyl resonance (~200 ppm) and quaternary carbons adjacent to substituents confirm the ethanone backbone .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), O–H (~3200 cm⁻¹), and N–H (~3400 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195 for C₉H₁₁NO₃) and fragmentation patterns corroborate the structure .
Basic: What crystallographic tools are suitable for determining its solid-state structure?
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding networks involving the amino and hydroxy groups.
- Data collection : High-resolution data (≤1.0 Å) minimizes errors in locating light atoms like hydrogen .
- Validation : Compare unit cell parameters with density functional theory (DFT)-optimized structures for consistency .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxy/amino group introduction.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for nitro reductions) or acid/base mediators (e.g., pyridine for acylations) improve regioselectivity .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps and adjust temperature/pH accordingly .
Advanced: How to address contradictions in reported solubility or reactivity data?
- Multi-method validation :
- Cross-lab reproducibility : Standardize protocols for pH, temperature, and solvent purity to minimize variability .
Advanced: What computational strategies predict electronic properties and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate with SCXRD data .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug discovery applications .
Advanced: How to evaluate its biological activity given limited toxicological data?
- In vitro assays :
- Caution : Prioritize PPE (gloves, goggles) and fume hoods during handling, as toxicological profiles are incomplete .
Advanced: What strategies elucidate its interactions with biological targets?
- Isothermal titration calorimetry (ITC) : Quantify binding affinities for proteins or DNA.
- Surface plasmon resonance (SPR) : Monitor real-time interaction kinetics with immobilized receptors .
- Metabolomic profiling : LC-MS/MS identifies metabolic byproducts in cell lysates to map pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
